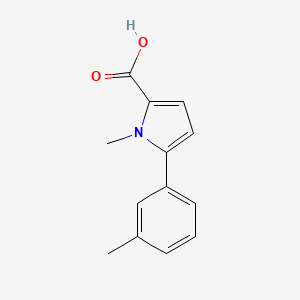

1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Beschreibung

1-Methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-carboxylic acid derivative characterized by a methyl group at the 1-position of the pyrrole ring and a 3-methylphenyl substituent at the 5-position. Pyrrole-carboxylic acids are critical in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Eigenschaften

IUPAC Name |

1-methyl-5-(3-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)11-6-7-12(13(15)16)14(11)2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZSGKWYWCUGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(N2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds, including 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal pathogens. For instance, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Pyrrole derivatives are being investigated for their potential anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that modifications to the pyrrole ring can enhance its efficacy against certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Biochemistry

Peptide Synthesis

1-Methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid serves as an organic buffer in biochemical applications. It is particularly useful in peptide synthesis due to its ability to stabilize reaction conditions and improve yield during coupling reactions . The compound's properties facilitate the formation of peptide bonds, which are essential in creating biologically active peptides.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind to active sites of enzymes, thus inhibiting their activity. This property is valuable in drug design, where enzyme inhibition is a common strategy for therapeutic intervention .

Materials Science

Polymer Chemistry

In materials science, 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid has been explored as a monomer for polymer synthesis. The incorporation of pyrrole units into polymer backbones can enhance the electrical conductivity and thermal stability of the resulting materials. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive coatings .

Case Studies

Wirkmechanismus

The mechanism of action of 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The compound’s structure places it within a broader family of pyrrole- and pyrazole-carboxylic acids. Key analogs include:

Pyrrole-Carboxylic Acid Derivatives

1H-Pyrrole-2-carboxylic Acid Structure: Lacks the methyl and aryl substituents. Activity: Demonstrates QSI activity by suppressing virulence factors (e.g., elastase, protease) in Pseudomonas aeruginosa PAO1 via inhibition of lasI, lasR, rhlI, and pqsA genes . Key Difference: The absence of substituents reduces steric hindrance and lipophilicity compared to the target compound.

1-Methyl-5-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic Acid Structure: Features a trifluoromethylphenyl group at the 5-position. Properties: Higher molecular weight (269.22 g/mol) and increased lipophilicity due to the electron-withdrawing CF₃ group .

5-Substituted Pyrrole Derivatives (e.g., 5-Chloro, 5-Methoxy)

- Examples : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (MW: 186.58 g/mol) .

- Activity : Halogen substituents may improve binding to hydrophobic enzyme pockets.

Pyrazole-Carboxylic Acid Derivatives

1-Methyl-3-Propyl-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole core with propyl and methyl groups.

- Application : Used as a precursor in phosphodiesterase inhibitor synthesis .

1-(3-Chloropyridin-2-yl)-3-Methoxy-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole with chloropyridinyl and methoxy groups.

- Relevance : Highlights the role of heteroaromatic substituents in modulating bioactivity .

Physicochemical Properties

- Solubility : Substitutions like trifluoromethyl (logP ~2.5) reduce aqueous solubility, whereas methyl groups (logP ~1.8) may offer a balance between solubility and bioavailability .

- Synthetic Accessibility : Analogous compounds (e.g., 5-methoxy derivatives) are synthesized via coupling reactions, suggesting similar routes for the target compound .

Biologische Aktivität

1-Methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted with a methyl group and a 3-methylphenyl group at the 5-position, and a carboxylic acid group at the 2-position. The presence of these functional groups influences its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrrole derivatives have been shown to inhibit specific enzymes, which can disrupt metabolic pathways in pathogens. For instance, studies indicate that similar pyrrole compounds can inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the MmpL3 protein .

- Receptor Interaction : The compound may interact with various receptors in human cells, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of growth.

Biological Activity Data

A summary of biological activities associated with 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is presented in the following table:

| Activity | Target/Organism | Mechanism | Efficacy (MIC) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Cell membrane disruption | MIC = 12.5 μg/mL |

| Antitubercular | Mycobacterium tuberculosis | Inhibition of MmpL3 | MIC < 0.016 μg/mL |

| Anticancer | Various cancer cell lines | Inhibition of cell proliferation | IC50 = 8–20 µM |

| Anti-inflammatory | Human cell lines | Modulation of cytokine release | Not quantified |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrole derivatives, including 1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with an MIC value comparable to established antibiotics like ciprofloxacin .

- Antitubercular Activity : Research focusing on the inhibition of MmpL3 in Mycobacterium tuberculosis highlighted that pyrrole derivatives could serve as effective anti-TB agents. The compound showed potent activity against drug-resistant strains, indicating its potential for treating tuberculosis .

- Cancer Cell Proliferation : In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. It was found to inhibit cell growth significantly, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.